molecular formula C17H22ClN3O2 B2989367 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopentyl-2-oxoacetamide CAS No. 941889-10-7

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopentyl-2-oxoacetamide

Cat. No.: B2989367
CAS No.: 941889-10-7
M. Wt: 335.83
InChI Key: BOXGAWMXQGWHQJ-UHFFFAOYSA-N
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Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopentyl-2-oxoacetamide is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in scientific research due to its potential biological activities and applications in different fields.

Preparation Methods

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopentyl-2-oxoacetamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMSO (Dimethyl sulfoxide). The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopentyl-2-oxoacetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopentyl-2-oxoacetamide has several scientific research applications:

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopentyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c18-13-4-3-7-15(12-13)20-8-10-21(11-9-20)17(23)16(22)19-14-5-1-2-6-14/h3-4,7,12,14H,1-2,5-6,8-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXGAWMXQGWHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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